Diisopropyl azodicarboxylate
Overview
Description
Diisopropyl azodicarboxylate (DIAD) is a reagent commonly used in organic synthesis for various transformations, including oxidations, carbonylations, and the formation of carbon-nitrogen bonds. It is known for its role in the Mitsunobu reaction, where it acts in conjunction with triphenylphosphine to activate alcohols for substitution reactions .
Synthesis Analysis
DIAD is not only used as a reagent but also participates in the synthesis of structurally diverse compounds. For instance, it reacts with cyclic phosphites/phosphoramidites to form spirocyclic penta- and hexacoordinate phosphorus compounds, demonstrating the versatility of DIAD in creating complex molecular architectures .
Molecular Structure Analysis
The molecular structure of DIAD-related compounds can be quite intricate. For example, the reaction of DIAD with phosphorus(III) compounds leads to chlorophosphoranes and phosphoranes with unique geometries, such as trigonal bipyramidal phosphorus with 'reversed apicophilicity' . These structures are further elucidated through X-ray crystallography and theoretical calculations, highlighting the role of DIAD in the formation of novel molecular geometries.
Chemical Reactions Analysis
DIAD is involved in a variety of chemical reactions. It serves as an oxidant in the conversion of alcohols to carbonyl compounds without overoxidation to carboxylic acids . Additionally, it acts as a carbonylating source in the synthesis of carbamates from anilines and facilitates the selective deprotection of N-benzyl groups in benzylamines . DIAD is also used to transform oximes into oxime carbonates and to mediate the dehydrogenation of 2-amino-3-cyano 4H-chromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of DIAD are closely related to its reactivity in various chemical reactions. Its ability to act as an oxidant, carbonyl source, and participate in the formation of carbon-nitrogen bonds is a testament to its chemical versatility. The reactions it undergoes often proceed under mild conditions, which is advantageous for the synthesis of complex molecules with multiple functional groups .
Scientific Research Applications
Synthesis of Oxime Carbonates
Diisopropyl azodicarboxylate (DIAD) has been used as a precursor in the copper-catalyzed synthesis of oxime carbonates from oximes. This method demonstrates DIAD's role in facilitating O-H bond cleavage and O-C bond formation, providing a high-yield pathway for the production of oxime carbonates while tolerating a wide range of functional groups (Usman et al., 2017).
Oxidation of Alcohols
DIAD has been employed in the nitroxyl-radical-catalyzed oxidation of alcohols, transforming them into their corresponding aldehydes and ketones. This process efficiently oxidizes various types of alcohols, including aliphatic, benzylic, and allylic, without overoxidation to carboxylic acid (Hayashi et al., 2012).
Mitsunobu Reaction
DIAD is used in the Mitsunobu reaction, a process where alcohols are converted into various products with high stereospecificity. DIAD's role in this reaction is highlighted by its ability to facilitate the transformation of alcohols with pronucleophiles to yield products efficiently, significantly simplifying the isolation and purification process compared to traditional methods (Hagiya et al., 2009).
Pentacoordinate Phosphoranes Formation
In unique chemical reactions, DIAD interacts with cyclic phosphites to form novel pentacoordinate phosphoranes. This reaction showcases the versatile chemistry of DIAD, as it provides access to these complex molecules with unusual structural characteristics, differing from traditional Mitsunobu reactions (Satish Kumar et al., 2002).
C-H/C-N and C-H/C-CO-N Conversion
DIAD plays a crucial role in decatungstate-photoinduced alkylation processes. It aids in the addition of C-H bonds to the N═N double bond of DIAD under irradiation conditions, facilitating a photoinduced three-component coupling that yields acyl hydrazides (Ryu et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl (NE)-N-propan-2-yloxycarbonyliminocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-5(2)13-7(11)9-10-8(12)14-6(3)4/h5-6H,1-4H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWRJUBEIPHGQF-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N=NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/N=N/C(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894754 | |
Record name | Diisopropyl azodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Orange liquid; [Merck Index] Pungent odor; [Alfa Aesar MSDS] | |
Record name | Diisopropyl azodicarboxylate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20607 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diisopropyl azodicarboxylate | |
CAS RN |
2446-83-5, 939987-56-1 | |
Record name | Diisopropyl azodicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl azodicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939987561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropyl azodicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisopropyl azodicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.730 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOPROPYL AZODICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W701BXX4K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.